Isoxazol-5-ylmethanol

Description

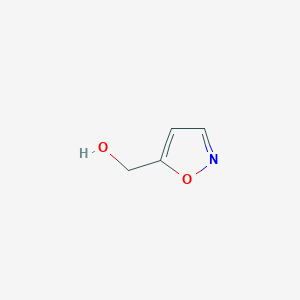

Isoxazol-5-ylmethanol is a heterocyclic compound featuring a five-membered isoxazole ring with a hydroxymethyl (-CH2OH) substituent at the 5-position. Its molecular formula is C5H7NO2, with a molecular weight of 113.116 g/mol and a CAS registry number of 14716-89-3 . Synonyms include 5-(Hydroxymethyl)-3-methylisoxazole and (3-Methylisoxazol-5-yl)methanol. The compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of Schiff bases, pharmaceuticals, and agrochemical derivatives . Structural characterization is typically performed via ¹H NMR, ¹³C NMR, IR, and HRMS, as evidenced by related isoxazole derivatives in the literature .

Properties

IUPAC Name |

1,2-oxazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-4-1-2-5-7-4/h1-2,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOSRUMHBCVQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512621 | |

| Record name | (1,2-Oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98019-60-4 | |

| Record name | (1,2-Oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazol-5-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoxazol-5-ylmethanol can be synthesized through several methods, with one common approach being the cycloaddition reaction. This involves the reaction of an alkyne with a nitrile oxide to form the isoxazole ring. The reaction typically employs copper (I) or ruthenium (II) catalysts to facilitate the (3 + 2) cycloaddition reaction . Another method involves the cycloisomerization of α,β-acetylenic oximes using gold (III) chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes to ensure high yield and purity. The use of metal-free synthetic routes is gaining traction due to the lower costs, reduced toxicity, and minimal waste generation associated with these methods .

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-ylmethanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form isoxazole-5-carboxylic acid.

Reduction: Reduction reactions can convert this compound to isoxazol-5-ylmethane.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Isoxazole-5-carboxylic acid.

Reduction: Isoxazol-5-ylmethane.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Isoxazol-5-ylmethanol derivatives exhibit a broad spectrum of biological activities, making them valuable in drug development. The following table summarizes key pharmacological properties associated with these compounds:

Synthetic Methodologies

The synthesis of this compound and its derivatives has been achieved through various innovative approaches:

- Multicomponent Reactions : Recent advancements include the use of synthetic enzymes (synzymes) to catalyze the multicomponent synthesis of isoxazol derivatives, enhancing efficiency and yield. These methods have shown promise for producing bioactive compounds with improved pharmacological profiles.

- Regioselective Synthesis : Techniques such as one-pot reactions involving terminal alkynes and hydroxylamine have been developed to create isoxazole derivatives with specific substitutions that enhance their biological activity.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Anticancer Activity : A study reported the synthesis of novel isoxazole derivatives that exhibited significant cytotoxicity against ovarian cancer cells (OVCAR-3), with some compounds being 20-fold more potent than existing treatments.

- Immunomodulation : Research highlighted the immunoregulatory effects of isoxazole derivatives, demonstrating their ability to modulate immune responses in both rodent models and human cell lines, suggesting potential therapeutic applications in autoimmune diseases.

Future Perspectives

The ongoing research into this compound and its derivatives indicates a promising future for these compounds in medicinal chemistry. Potential areas for further exploration include:

- Targeted Drug Delivery : Developing formulations that utilize isoxazole derivatives for targeted delivery systems could enhance therapeutic efficacy while minimizing side effects.

- Combination Therapies : Investigating the synergistic effects of isoxazole derivatives with existing therapies may lead to more effective treatment regimens for cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of isoxazol-5-ylmethanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the desired biological effect. For example, some isoxazole derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The biological activity and reactivity of isoxazole derivatives are highly dependent on substituent positions. For example, this compound and (5-Methylisoxazol-3-yl)methanol differ only in substituent placement, yet this alters their electronic profiles and hydrogen-bonding capabilities .

Research Findings and Trends

- Reactivity: this compound undergoes efficient Schiff base formation with aldehydes (e.g., anthracene-9-carbaldehyde), yielding stable imine derivatives for optoelectronic materials .

- Biological Activity: Derivatives of 2-(5-Isoxazolyl)-4-methylphenol show moderate inhibition against E. coli and S.

- Thermal Stability : Methyl and hydroxymethyl substituents improve thermal stability, making these compounds suitable for high-temperature synthetic processes .

Biological Activity

Isoxazol-5-ylmethanol is a compound derived from the isoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Isoxazole Derivatives

Isoxazole derivatives are five-membered heterocycles containing one nitrogen and one oxygen atom. They have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities . The presence of the isoxazole ring often enhances the biological activity of compounds, making them valuable in drug development.

1. Anticancer Activity

This compound has shown promising anticancer properties. Research indicates that isoxazole derivatives can act as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer cell regulation. For example, certain isoxazole compounds exhibited IC50 values significantly lower than traditional HDAC inhibitors, suggesting strong potential as anticancer agents .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound | HDAC-6 | 0.95 |

| Compound X | HDAC-10 | 2.5 |

| Compound Y | HDAC-3 | 1.2 |

2. Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. Studies have shown that certain isoxazole derivatives selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. Compounds with specific substitutions on the isoxazole ring demonstrated significant analgesic and anti-inflammatory activities .

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives

| Compound | COX Inhibition | IC50 (µM) |

|---|---|---|

| This compound | COX-2 | 0.95 |

| Compound A | COX-1 | 3.0 |

| Compound B | COX-2 | 1.8 |

3. Antimicrobial Activity

The antimicrobial potential of isoxazol derivatives has been explored against various pathogens. This compound demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that it could inhibit the growth of resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Table 3: Antimicrobial Activity of Isoxazole Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. coli | 62.5 |

| S. aureus | 78.12 |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : As an HDAC inhibitor, it alters gene expression related to cell cycle regulation and apoptosis in cancer cells.

- Modulation of Inflammatory Pathways : By selectively inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

- Disruption of Bacterial Cell Function : It may interfere with bacterial cell wall synthesis or function, leading to growth inhibition.

Case Studies

A notable study evaluated the efficacy of various isoxazole derivatives in treating inflammation and cancer models in vivo. The results indicated that compounds with the isoxazole structure significantly reduced tumor size and inflammatory markers compared to controls .

Q & A

Q. What are the established synthetic routes for Isoxazol-5-ylmethanol, and what are their key experimental considerations?

this compound can be synthesized via hypervalent iodine-mediated cycloaddition of nitrile oxides to terminal alkynes. For example, 4-(3-Phenylisoxazol-5-yl)butan-1-ol was synthesized using hex-5-yn-1-ol and substituted benzaldehyde oximes with [bis(trifluoroacetoxy)iodo]benzene (PIFA) as the oxidant. Reaction optimization involves maintaining anhydrous conditions, stoichiometric control of PIFA, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yields typically range from 66–73% .

Q. How is this compound characterized structurally, and what spectroscopic techniques are essential?

Structural confirmation relies on a combination of:

- 1H/13C NMR : To identify proton environments (e.g., isoxazole ring protons at δ 6.76–8.36) and carbon signals.

- HRMS : For molecular ion verification (e.g., [M + H]+ peaks with <5 ppm error).

- IR spectroscopy : To detect functional groups (e.g., O–H stretches at ~3392 cm⁻¹). Purity is assessed via melting point analysis and chromatographic methods (TLC/HPLC) .

Advanced Research Questions

Q. How can contradictory spectral data in this compound characterization be resolved?

Discrepancies in NMR or HRMS data may arise from:

- Regioisomeric byproducts : Isoxazole synthesis can yield 3,5-disubstituted isomers. Use 2D NMR (COSY, HSQC) to distinguish between regioisomers.

- Impurities from incomplete purification : Optimize column chromatography conditions (e.g., gradient elution) or employ recrystallization.

- Solvent artifacts : Ensure deuterated solvents (e.g., CDCl3) are free from residual protons. Cross-validate with alternative techniques like X-ray crystallography if possible .

Q. What strategies improve reaction yield and selectivity in this compound synthesis?

- Catalyst optimization : Replace PIFA with milder iodanes (e.g., PhI(OAc)2) to reduce side reactions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitrile oxide stability.

- Temperature control : Lower temperatures (0–5°C) minimize alkyne polymerization.

- Substituent tuning : Electron-withdrawing groups on the benzaldehyde oxime improve cycloaddition efficiency (e.g., 4-nitrophenyl derivatives achieve 73% yield) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or spectral data for this compound derivatives?

- Sample hydration : Hygroscopic compounds may show variable melting points. Dry samples under vacuum before analysis.

- Polymorphism : Crystalline forms can alter spectral profiles. Conduct DSC/TGA to identify polymorphic transitions.

- Stereochemical factors : Chiral centers (if present) require enantiomeric resolution via chiral HPLC or optical rotation measurements .

Methodological Best Practices

Q. What experimental protocols ensure reproducibility in this compound synthesis?

- Detailed documentation : Report exact stoichiometry, solvent grades, and purification gradients.

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent moisture/oxygen interference.

- Validation controls : Include known reference compounds (e.g., 3-Phenylisoxazole) for spectroscopic comparison .

Q. How to design a kinetic study for this compound reactivity in acid-catalyzed reactions?

- Substrate scope : Test substituted benzyl alcohols to assess electronic effects (Hammett ρ values).

- Rate determination : Use UV-Vis spectroscopy to monitor aldehyde formation (λmax ~280 nm).

- Mechanistic probes : Isotopic labeling (e.g., D2O) can identify proton transfer steps .

Tables for Key Data

| Derivative | Synthetic Yield | Melting Point (°C) | Key NMR Signals (δ, ppm) |

|---|---|---|---|

| 3-Phenylthis compound | 66% | 206–208 | 7.73 (d, 2H), 6.76 (s, 1H) |

| 4-Nitrophenyl variant | 73% | 210–212 | 8.36 (d, 2H), 7.86 (s, 1H) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.